molecular formula C8H17ClN2 B11915309 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride

1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride

Cat. No.: B11915309
M. Wt: 176.69 g/mol
InChI Key: PMSUAVIOHPNMOC-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring (5-membered) linked via a methylene group to an azetidine ring (4-membered). The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and chemical synthesis applications. The methylene bridge between the azetidine and pyrrolidine rings likely influences steric and electronic properties, affecting binding affinity and metabolic stability compared to directly fused analogs.

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-2-4-10(3-1)7-8-5-9-6-8;/h8-9H,1-7H2;1H

InChI Key

PMSUAVIOHPNMOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride can be synthesized through a multi-step process involving the reaction of azetidine with pyrrolidine derivatives. The synthesis typically involves:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyrrolidine moiety: This step involves the reaction of the azetidine intermediate with a pyrrolidine derivative under controlled conditions.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

  • Oxidized derivatives.
  • Reduced forms of the compound.
  • Substituted derivatives with various functional groups.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

1-(Azetidin-3-yl)pyrrolidine Hydrochloride (CAS 149105-96-4)
  • Structure : Direct linkage of azetidine to pyrrolidine without a methylene spacer.
  • Molecular Weight : Estimated ~174.5 g/mol (C7H13N2·HCl).
  • Properties : Higher rigidity due to fused rings; reduced solubility compared to methylene-linked analogs.
  • Applications: Potential precursor for CNS-targeting agents, inferred from similar bicyclic amines in forensic and therapeutic contexts .
1-(3-Methyl-3-azetidinyl)pyrrolidine Hydrochloride (CAS 1152111-80-2)
  • Structure : Azetidine ring substituted with a methyl group at the 3-position, linked to pyrrolidine.
  • Molecular Weight: Not explicitly stated, but dihydrochloride form (C8H17N3Cl2) suggests ~297.86 g/mol .
  • Properties : Crystalline solid with water solubility due to hydrochloride salt.
1-(2-Chloroethyl)pyrrolidine Hydrochloride (CAS 7250-67-1)
  • Structure : Pyrrolidine substituted with a 2-chloroethyl group.
  • Molecular Weight : 170.08 g/mol .
  • Properties : Melting point 167–170°C; hygroscopic; soluble in water and chloroform .
  • Applications : Key intermediate in synthesizing estrogen receptor antagonists (e.g., Nafoxidine) . Reactivity of the chloroethyl group enables alkylation reactions, unlike the azetidine-methyl derivatives .

Pharmacologically Active Derivatives

PF-543
  • Structure: Complex pyrrolidine analog with a sulfonylmethylphenoxy substituent.
  • Molecular Weight : 466.0 g/mol (C23H28N2O3S·HCl).
  • Properties : Selective sphingosine kinase 1 (SphK1) inhibitor (Ki > 4.3 nM) with 100-fold selectivity over SphK2 .
  • Applications : Research tool for studying lipid signaling pathways, contrasting with simpler azetidine-pyrrolidine derivatives lacking such specificity.
3-Methyl Rolicyclidine Hydrochloride (CAS 1622348-68-8)
  • Structure : Pyrrolidine linked to a 3-methylphenylcyclohexyl group.
  • Molecular Weight : 279.9 g/mol .
  • Properties : Arylcyclohexylamine class; used in forensic analysis due to psychoactive properties .

Biological Activity

1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride has the molecular formula C8H13ClN2C_8H_{13}ClN_2 and a molecular weight of approximately 176.69 g/mol. The compound features a dual-ring structure composed of azetidine and pyrrolidine moieties, which enhances its stability and reactivity compared to other similar compounds. The presence of the hydrochloride group increases its solubility in water, facilitating various chemical and biological applications.

Biological Activity

Research indicates that 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride exhibits potential biological activities, particularly in modulating enzyme activity and altering cellular signaling pathways. Preliminary studies suggest that this compound may interact with neurotransmitter systems, although further investigation is required to confirm these findings.

The exact mechanism of action for 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride remains under investigation. However, it is hypothesized that the compound may bind to specific receptors or enzymes, influencing various physiological processes. Understanding these interactions is crucial for elucidating its therapeutic potential .

In Vitro Studies

In vitro studies have shown that compounds structurally related to 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride can exhibit varied biological activities:

  • Neuropharmacology : Initial findings suggest effects on neurotransmitter systems, potentially impacting conditions such as depression or anxiety.
  • Antiparasitic Activity : Related compounds have demonstrated efficacy against parasites like Trypanosoma brucei, indicating a possible avenue for further research in this area .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Cyclin-dependent Kinase Inhibitors : Research on a series of diaminothiazole compounds revealed that certain structural analogs could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride might also influence similar pathways .
  • Pharmacokinetic Profiles : A study on related azetidine derivatives provided insights into their pharmacokinetic properties, such as bioavailability and half-life, which are essential for understanding their therapeutic viability in clinical settings.

Comparative Analysis

To better understand the unique properties of 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-(Azetidin-3-ylmethyl)pyrrolidine HClC8H13ClN2Combination of azetidine and pyrrolidine rings
3-(Azetidin-1-YL)pyrrolidine HClC7H16Cl2N2Structural similarity to nicotine
Pyrrolidine derivativesVariedCommonly used in various applications; less complex

The uniqueness of 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride lies in its dual-ring structure, which enhances its stability and reactivity compared to other similar compounds. This structural combination allows for distinct chemical behaviors and potential biological effects, making it a valuable candidate for further research in medicinal chemistry.

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